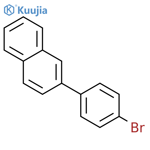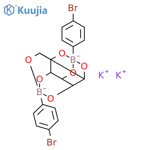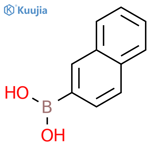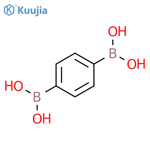- Preparation of N-aryl-N-[(dibenzofuranyl)phenyl]-9,9-diphenylfluoren-4-amine compounds for organic electroluminescent element, organic electroluminescent element, and electronic device, World Intellectual Property Organization, , ,
Cas no 918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid)

918655-03-5 structure
商品名:4-(Naphthalen-2-yl)phenylboronic acid
CAS番号:918655-03-5
MF:C16H13BO2
メガワット:248.084224462509
MDL:MFCD09260454
CID:796907
PubChem ID:253659968
4-(Naphthalen-2-yl)phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Naphthalen-2-yl)phenylboronic acid
- (4-(Naphthalen-2-yl)phenyl)boronic acid
- 4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)
- (4-naphthalen-2-ylphenyl)boronic acid
- 4-(2-Naphthyl)benzeneboronic acid
- 4-(2-naphthyl)phenylboronic acid
- Boronic acid, B-[4-(2-naphthalenyl)phenyl]-
- C16H13BO2
- 4-(2-Naphthyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- B-[4-(2-Naphthalenyl)phenyl]boronic acid (ACI)
-
- MDL: MFCD09260454
- インチ: 1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H
- InChIKey: ICQAKBYFBIWELX-UHFFFAOYSA-N
- ほほえんだ: OB(C1C=CC(C2C=C3C(C=CC=C3)=CC=2)=CC=1)O
計算された属性
- せいみつぶんしりょう: 248.10086g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 2
- どういたいしつりょう: 248.10086g/mol
- 単一同位体質量: 248.10086g/mol
- 水素結合トポロジー分子極性表面積: 40.5Ų
- 重原子数: 19
- 複雑さ: 287
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.23
- ふってん: 463℃ at 760 mmHg
- フラッシュポイント: 463 ºCat 760 mmHg
- 屈折率: 1.676
- PSA: 40.46000
- LogP: 2.18660
4-(Naphthalen-2-yl)phenylboronic acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- ちょぞうじょうけん:Room temperature
4-(Naphthalen-2-yl)phenylboronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
4-(Naphthalen-2-yl)phenylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB271809-250 mg |
4-(2-Naphthyl)phenylboronic acid, 95%; . |
918655-03-5 | 95% | 250MG |
€67.80 | 2023-02-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0946-200mg |
4-(Naphthalen-2-yl)phenylboronic acid |
918655-03-5 | contains varying amounts of Anhydride | 200mg |
¥135.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-5g |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 95% | 5g |
¥143.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88160-250mg |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 250mg |
¥38.0 | 2021-09-08 | ||
| Alichem | A242000301-500mg |
4-(Naphthalen-2-yl)phenylboronic acid |
918655-03-5 | 98% | 500mg |
$931.00 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N815067-250mg |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 97% | 250mg |
¥29.40 | 2022-09-01 | |
| TRC | N325010-100mg |
4-(Naphthalen-2-yl)phenylboronic Acid |
918655-03-5 | 100mg |
$ 80.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88160-1g |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 1g |
¥128.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-25g |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 95% | 25g |
¥545.0 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001917-250mg |
4-(Naphthalen-2-yl)phenylboronic acid |
918655-03-5 | 97% | 250mg |
¥27 | 2024-05-20 |
4-(Naphthalen-2-yl)phenylboronic acid 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Novel organic electroluminescent compounds, layers and organic electroluminescent device using the same, United States, , ,
合成方法 3
はんのうじょうけん
リファレンス
- Asymmetric trivalent anthracene and organic electroluminescent devices containing asymmetric trivalent anthracene, Taiwan, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h
1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h
リファレンス
- Organometallic complex, light-emitting element, light-emitting device, electronic device, and lighting device, United States, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: (Triphenylphosphine)palladium Solvents: Ethanol , Water ; 5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
リファレンス
- Preparation of stable ate complexes composed of scyllo-inositol or 1,3,5-cis-cyclohexanetriol and organoboronic acids, their use as reagents for organic synthesis, and method for organic synthesis using the complexes, Japan, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Preparation of benzofuran heterocyclic organic compounds, composition and its application in organic electronic device, China, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
- Preparation of anthracene derivatives for high efficiency and long lifetime organic light-emitting diode, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Substituted 9H-carbazole compounds as organic light-emitting compounds for an organic electroluminescent device, Korea, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -60 °C; 30 min, -60 °C
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight
1.3 Reagents: Water
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight
1.3 Reagents: Water
リファレンス
- Light emitting elements that emit near-IR light and exhibit high efficiency and long lifespan, light emitting devices, authentication devices, and electronic devices, United States, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -60 °C; 30 min, -60 °C
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt
1.3 Reagents: Water
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt
1.3 Reagents: Water
リファレンス
- Preparation of thiadiazole, anthracene, and tetracene derivatives for light-emitting devices, China, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 2 h, 80 °C
リファレンス
- Condensed heterocyclic compounds and organic light-emitting device including the same, United States, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Trimethyl borate ; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Novel aromatic compounds for organic electronic material and organic electroluminescent device, Korea, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -10 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt
リファレンス
- Chrysene derivatives for organic electroluminescence materials and devices, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
リファレンス
- preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Novel organic electroluminescent compounds and organic electroluminescent device using the same, World Intellectual Property Organization, , ,
4-(Naphthalen-2-yl)phenylboronic acid Raw materials
- 1,4-Phenylenediboronic acid
- 2-Bromonaphthalene
- Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane
- 2-(4-Bromophenyl)naphthalene
- 2-Naphthylboronic acid
4-(Naphthalen-2-yl)phenylboronic acid Preparation Products
4-(Naphthalen-2-yl)phenylboronic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:918655-03-5)4-(NAPHTHALEN-2-YL)PHENYLBORONIC ACID
注文番号:LE8826
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:00
価格 ($):discuss personally
4-(Naphthalen-2-yl)phenylboronic acid 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid) 関連製品
- 5122-94-1([1,1'-Biphenyl]-4-ylboronic acid)
- 917380-58-6(Boronic acid, B-(6-phenyl-1-pyrenyl)-)
- 870774-29-1(3-(2-Naphthyl)phenylboronic Acid)
- 881913-20-8([3-(naphthalen-1-yl)phenyl]boronic acid)
- 4151-80-8(BPDA)
- 334658-75-2((10-Phenylanthracen-9-yl)boronic acid)
- 597554-03-5(10-(2-Naphthyl)anthracene-9-boronic Acid)
- 870774-25-7((4-(naphthalen-1-yl)phenyl)boronic acid)
- 5122-95-2(3-Biphenylboronic acid)
- 128388-54-5((3,5-Diphenylphenyl)boronic Acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:918655-03-5)4-(Naphthalen-2-yl)phenylboronic acid

清らかである:99%
はかる:100g
価格 ($):366.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:918655-03-5)4-(NAPHTHALEN-2-YL)PHENYLBORONIC ACID

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ









